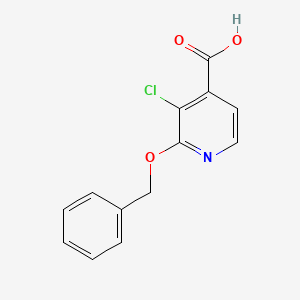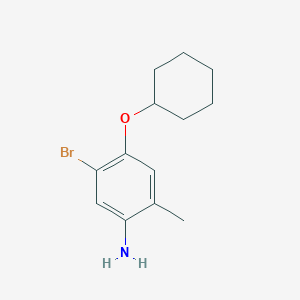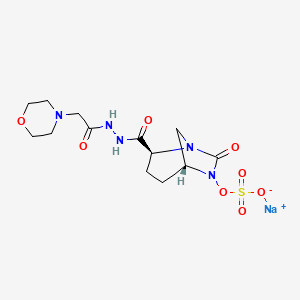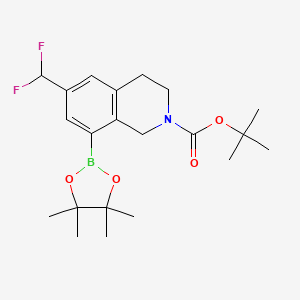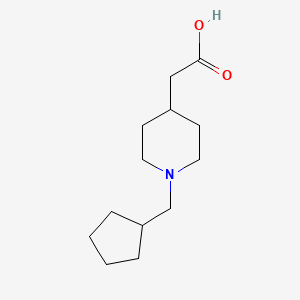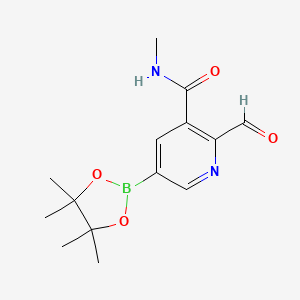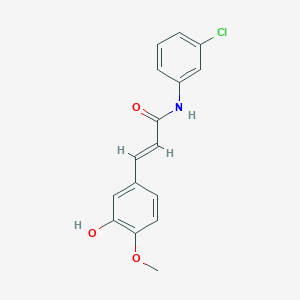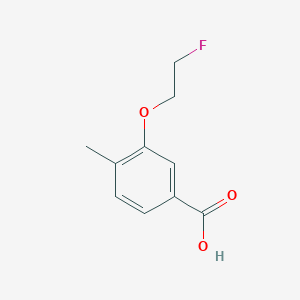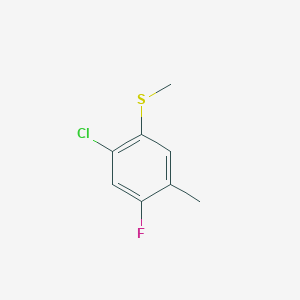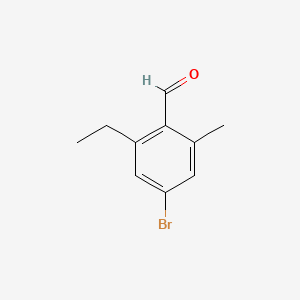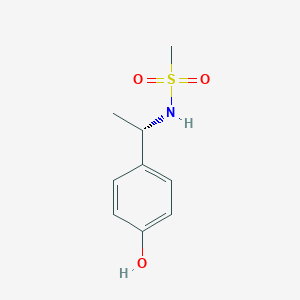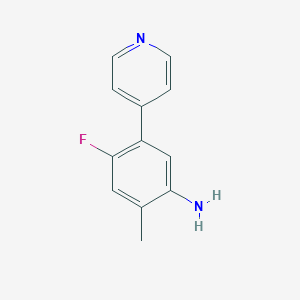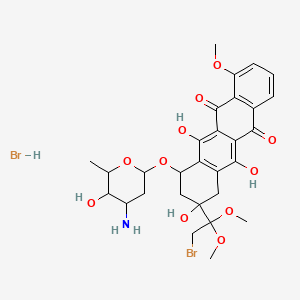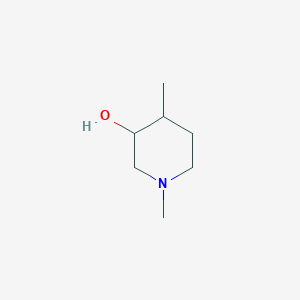
trans-1,4-Dimethylpiperidin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
trans-1,4-Dimethylpiperidin-3-ol: is a heterocyclic organic compound that belongs to the piperidine family It features a six-membered ring containing one nitrogen atom and two methyl groups attached to the first and fourth carbon atoms, with a hydroxyl group attached to the third carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions:
Hydrogenation of Pyridine Derivatives: One common method involves the hydrogenation of pyridine derivatives under specific conditions to yield trans-1,4-Dimethylpiperidin-3-ol. This process typically requires a catalyst such as palladium on carbon and hydrogen gas at elevated pressures and temperatures.
Cyclization Reactions: Another approach involves the cyclization of appropriate precursors, such as amino alcohols, under acidic or basic conditions to form the piperidine ring structure.
Industrial Production Methods: Industrial production of this compound often involves optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: trans-1,4-Dimethylpiperidin-3-ol can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form various derivatives, such as amines, using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: It can participate in substitution reactions where the hydroxyl group is replaced by other functional groups, such as halides or alkyl groups, using reagents like thionyl chloride or alkyl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Thionyl chloride, alkyl halides, anhydrous solvents.
Major Products:
Oxidation: Ketones, aldehydes.
Reduction: Amines.
Substitution: Halides, alkyl derivatives.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the development of new catalysts and ligands for various chemical reactions.
Biology:
- Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
- Studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine:
- Explored as a potential pharmaceutical intermediate in the synthesis of drugs targeting neurological disorders.
- Evaluated for its potential therapeutic effects in treating conditions like pain and inflammation.
Industry:
- Utilized in the production of specialty chemicals and materials.
- Applied in the development of new polymers and coatings with enhanced properties.
Mechanism of Action
The mechanism of action of trans-1,4-Dimethylpiperidin-3-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This can lead to changes in cellular signaling pathways and physiological responses. For example, it may inhibit certain enzymes involved in inflammatory processes, thereby reducing inflammation and pain.
Comparison with Similar Compounds
- trans-3,4-Dimethylpiperidin-3-ol
- cis-1,4-Dimethylpiperidin-3-ol
- 1,4-Dimethylpiperidine
Comparison:
- trans-1,4-Dimethylpiperidin-3-ol is unique due to its specific stereochemistry, which can influence its reactivity and interactions with biological targets.
- Compared to trans-3,4-Dimethylpiperidin-3-ol , the position of the methyl groups and hydroxyl group in this compound can result in different chemical and biological properties.
- cis-1,4-Dimethylpiperidin-3-ol has a different spatial arrangement of the methyl groups, which can affect its stability and reactivity.
- 1,4-Dimethylpiperidine lacks the hydroxyl group, making it less polar and potentially altering its solubility and reactivity.
Properties
Molecular Formula |
C7H15NO |
|---|---|
Molecular Weight |
129.20 g/mol |
IUPAC Name |
1,4-dimethylpiperidin-3-ol |
InChI |
InChI=1S/C7H15NO/c1-6-3-4-8(2)5-7(6)9/h6-7,9H,3-5H2,1-2H3 |
InChI Key |
RRLOPSFVACCLJA-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


